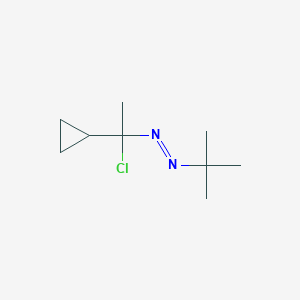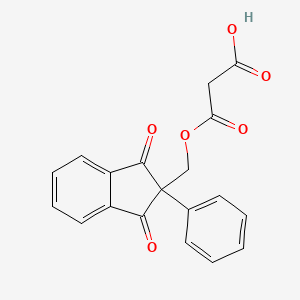
Diethyl (2-methylprop-1-en-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-methylprop-1-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C7H15O3P. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (2-methylprop-1-en-1-yl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with an appropriate alkene under basic conditions. The reaction typically proceeds via a Michaelis-Arbuzov reaction, where the diethyl phosphite reacts with the alkene to form the desired phosphonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-methylprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to replace the ethoxy groups.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl (2-methylprop-1-en-1-yl)phosphonate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, such as antifouling agents.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl (2-methylprop-1-en-1-yl)phosphonate involves its ability to form stable carbon-phosphorus bonds. This property makes it a valuable reagent in organic synthesis. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a variety of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: Similar in structure but lacks the alkene group.
Diethyl allylphosphonate: Similar but with a different alkene substitution pattern.
Diethyl (2-methylallyl)phosphonate: A closely related compound with similar reactivity.
Uniqueness
Diethyl (2-methylprop-1-en-1-yl)phosphonate is unique due to its specific alkene substitution, which provides distinct reactivity patterns compared to other phosphonates. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring precise control over reaction outcomes.
Properties
CAS No. |
58142-40-8 |
|---|---|
Molecular Formula |
C8H17O3P |
Molecular Weight |
192.19 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-2-methylprop-1-ene |
InChI |
InChI=1S/C8H17O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
UCCIWGKPAPDPCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=C(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)

![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)
![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
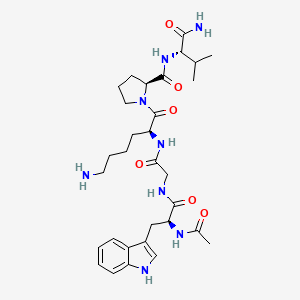


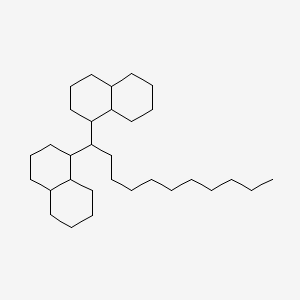


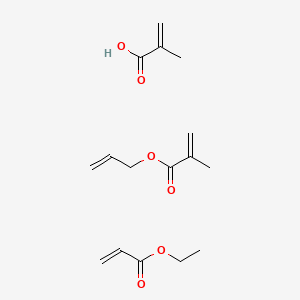
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
